Propyl-d7 alcohol

Description

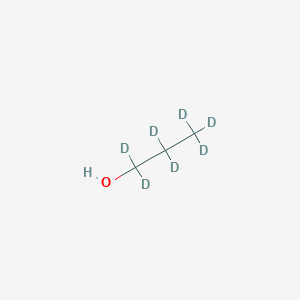

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480193 | |

| Record name | Propyl-d7 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102910-31-6 | |

| Record name | Propyl-d7 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102910-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of Propyl-d7 Alcohol (1-Propanol-d7)

Executive Summary

Propyl-d7 alcohol (1-Propanol-1,1,2,2,3,3,3-d7) represents a critical isotopic tool in modern metabolomics and structural chemistry. Unlike its proteo-analog, this fully deuterated alkyl chain variant (

Chemical Identity & Molecular Architecture

Propyl-d7 alcohol is the isotopologue of n-propanol where all seven hydrogen atoms attached to the carbon backbone are substituted with deuterium (

-

IUPAC Name: 1,1,2,2,3,3,3-Heptadeuteriopropan-1-ol[][2]

-

Chemical Formula:

(Semi-structural: -

Molecular Weight: 67.14 g/mol (vs. 60.10 g/mol for unlabelled)

Note on Isotopic Enrichment: High-grade research reagents typically possess >98 atom % D enrichment. The hydroxyl proton (-OH) remains exchangeable and is typically observed as

Physicochemical Properties: The Isotope Effect[7][8]

The substitution of protium with deuterium introduces mass-dependent shifts in physical properties.[5] The most significant operational difference is the density , which increases by approximately 11%—a critical factor when calculating molarity for stock solutions.

Table 1: Comparative Properties of Propyl vs. Propyl-d7 Alcohol

| Property | 1-Propanol (Proteo) | 1-Propanol-d7 (Deutero) | Impact on Protocol |

| Formula | Mass Spectrometry shift (+7 Da) | ||

| Molar Mass | 60.10 g/mol | 67.14 g/mol | Stoichiometric calculations |

| Density (25°C) | 0.803 g/mL | 0.896 g/mL | Gravimetric vs. Volumetric dosing |

| Boiling Point | 97.0°C | ~97.0°C | Solvent evaporation parameters |

| Dipole Moment | 1.68 D | ~1.66 D | Minor effect on solvation shell |

| C-H/C-D Bond Energy | ~413 kJ/mol | ~441 kJ/mol | Primary Kinetic Isotope Effect |

Technical Insight: The increased density of Propyl-d7 is due to the doubled mass of the deuterium nucleus within the same molar volume. When preparing analytical standards, always weigh the solvent rather than relying on volumetric pipetting to ensure <1% error rates.

Spectroscopic Signature & Applications[6][9][10][11]

NMR Spectroscopy: The "Silent" Standard

In

- H-NMR: Shows only a singlet for the -OH proton (variable shift: 2.0–5.0 ppm depending on concentration and solvent H-bonding).

-

H-NMR (Deuterium Channel): Displays three distinct signals corresponding to the

-

C-NMR: Signals appear as multiplets (septets or quintets) due to Carbon-Deuterium scalar coupling (

Mass Spectrometry

Propyl-d7 serves as a robust internal standard (IS) for GC-MS and LC-MS. The +7 Da mass shift moves the molecular ion (

Metabolic Stability & Kinetic Isotope Effects (KIE)

The primary utility of Propyl-d7 in drug development lies in the Deuterium Kinetic Isotope Effect (DKIE) . The C-D bond is stronger than the C-H bond due to a lower zero-point energy.

In the oxidation of propanol to propionaldehyde by Alcohol Dehydrogenase (ADH) , the rate-limiting step involves the abstraction of a hydride (or deuteride) from the

-

Mechanism: ADH transfers a hydride (

) from the -

The Effect: Replacing the

-H with

Visualization: ADH-Mediated Oxidation Pathway

Figure 1: Mechanism of Alcohol Dehydrogenase (ADH) action on Propyl-d7. The red arrow indicates the rate-limiting hydride transfer step where the Kinetic Isotope Effect is observed.

Experimental Protocols

Protocol A: Preparation of NMR Internal Standard Stock

Objective: Create a precise 10 mM stock solution of Propyl-d7 in

-

Equilibration: Allow the Propyl-d7 ampoule to reach room temperature (25°C) to prevent condensation.

-

Gravimetry: Place a clean, dry 10 mL volumetric flask on an analytical balance (0.01 mg precision). Tare the balance.

-

Addition: Using a glass syringe, add approximately 6.7 mg of Propyl-d7.

-

Calculation:

. -

Note: Due to the high density (0.896 g/mL), this is a very small volume (~7.5

L). Do not use a micropipette ; the viscosity and evaporation rate will introduce error. Weighing is mandatory.

-

-

Solvation: Add

(containing TMS if required) to the meniscus. -

Validation: Invert 10 times. Verify concentration by comparing the -OH integral (if visible/exchange is slow) or by gravimetric mass recorded.

Protocol B: Microsomal Stability Assay (KIE Determination)

Objective: Determine the intrinsic clearance (

-

System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

-

Cofactors: NADPH regenerating system (

, Glucose-6-phosphate, G6PDH, NADP+). -

Incubation:

-

Pre-incubate microsomes + substrate (1

M Propyl-d7) at 37°C for 5 mins. -

Initiate with NADPH.

-

-

Sampling: Aliquot at 0, 5, 10, 20, 30, and 60 mins.

-

Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS monitoring the parent depletion.

-

Propyl-H transition: m/z 61

fragment. -

Propyl-d7 transition: m/z 68

fragment.

-

-

Calculation: Plot

vs. time. The slope- .

Safety & Handling

While Propyl-d7 shares the flammability profile of ordinary propanol, its high cost and hygroscopic nature dictate stricter handling.

-

Hygroscopicity: Deuterated alcohols rapidly exchange their hydroxyl proton with atmospheric moisture (

), degrading isotopic purity (forming-

Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.

-

Septum: Use PTFE-lined septa for repeated access.

-

-

Flammability: Flash point ~22°C. Store in a flammables cabinet.

Workflow: Handling Deuterated Reagents

Figure 2: Best practices for handling high-purity deuterated alcohols to maintain isotopic integrity.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1031, 1-Propanol. Retrieved from [Link]

- Shao, L., et al. (2011).The kinetic isotope effect in the metabolism of deuterated drugs. Drug Metabolism Reviews. (Contextual grounding on KIE mechanisms).

Sources

Technical Monograph: Synthesis of n-Propyl-d7 Alcohol (1-Propanol-d7)

Executive Summary

This technical guide outlines the high-fidelity synthesis of 1-propanol-d7 (

While several routes exist, the reduction of Propionic-d5 acid using Lithium Aluminum Deuteride (LAD) is the "Gold Standard" for laboratory synthesis due to its high yield (>80%) and isotopic integrity. This guide prioritizes the Fieser Workup method to mitigate the formation of aluminum emulsions—a notorious bottleneck in aluminohydride reductions.

Strategic Retrosynthesis

To achieve high isotopic purity (

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection showing the reduction of the carboxylic acid moiety to the primary alcohol.

Core Synthesis Protocol

Reaction:

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Propionic-d5 acid | Substrate | 1.0 | Hygroscopic; dry before use. |

| LiAlD4 (LAD) | Reductant | 1.2 | Critical: Use 98%+ D enrichment. |

| THF (Anhydrous) | Solvent | N/A | Distilled from Na/Benzophenone or dried via alumina columns. |

| Diethyl Ether | Solvent | N/A | For workup dilution. |

| Sodium Sulfate | Drying Agent | N/A | Anhydrous. |

Experimental Workflow

Phase 1: Reactor Setup (Inert Atmosphere)

-

Oven-dry a 2-neck round-bottom flask (RBF), reflux condenser, and addition funnel overnight.

-

Assemble hot under a stream of dry Argon or Nitrogen.

-

Safety Check: Ensure no water sources are near the hood. LAD reacts violently with moisture, releasing deuterium gas (

), which is flammable.

Phase 2: Reagent Preparation

-

Charge the RBF with anhydrous THF (approx. 10 mL per gram of LAD).

-

Cool the flask to 0°C using an ice bath.

-

Carefully add LiAlD4 (1.2 equivalents) to the THF. Stir until suspended/dissolved.

-

Note: LAD is often supplied as a powder. Add slowly to avoid clumping.

-

Phase 3: The Reduction

-

Dissolve Propionic-d5 acid in a minimal amount of anhydrous THF.

-

Transfer the acid solution to the addition funnel.

-

Dropwise Addition: Add the acid solution to the LAD suspension over 30–60 minutes.

-

Observation: Vigorous evolution of

gas will occur. Control the rate to prevent boil-over.

-

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Reflux: Heat the mixture to a gentle reflux (

) for 2–4 hours to ensure complete reduction of the carboxylate intermediate.

Phase 4: The Fieser Workup (Critical Step)

Standard acidic quenching often leads to gelatinous aluminum emulsions that trap product. The Fieser method creates a granular, filterable precipitate.

-

Cool the reaction mixture back to 0°C .

-

Dilute with Diethyl Ether (equal volume to THF).

-

Add water and 15% NaOH in the following strict sequence (based on

grams of LAD used): -

Warm to room temperature and stir for 15 minutes. The gray/white precipitate should become granular.

-

Add anhydrous

to the mixture and stir for 15 minutes to dry the organic phase.

Phase 5: Purification

-

Filter the mixture through a fritted glass funnel (or Celite pad) to remove the aluminum salts. Wash the cake with fresh ether.

-

Concentrate the filtrate via rotary evaporation (bath temp < 40°C) to remove bulk ether/THF.

-

Fractional Distillation: Distill the residue at atmospheric pressure.

-

Target Boiling Point:97°C (collect fraction 96–98°C).

-

Note: n-Propanol forms an azeotrope with water. If the workup introduced significant moisture, dry the crude oil over 3Å molecular sieves before distillation.

-

Mechanism of Action

The reduction proceeds through a nucleophilic acyl substitution followed by nucleophilic addition.

-

Deprotonation: The acidic proton of Propionic-d5 acid reacts with LAD to form the lithium carboxylate and

gas. -

Activation: The carboxylate coordinates with aluminum species, making the carbonyl carbon electrophilic.

-

Hydride Transfer 1: A deuteride ion (

) attacks the carbonyl carbon, forming an aldehyde intermediate (transient). -

Hydride Transfer 2: A second deuteride attacks the aldehyde, forming the alkoxide.

-

Hydrolysis: The final aqueous workup protonates the alkoxide to yield the alcohol.

Diagram 2: Reaction Workflow

Caption: Step-by-step experimental workflow for the reduction and isolation of n-propyl-d7 alcohol.

Quality Control & Characterization

Verify the identity and purity of the synthesized n-Propyl-d7 alcohol .

NMR Spectroscopy (Proton)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Interpretation |

| -OH | ~2.0 - 4.5 | Singlet (broad) | 1H | Exchangeable hydroxyl proton. |

| N/A | Silent | 0H | No signals observed (fully deuterated). |

Note: In Carbon-13 NMR (

Mass Spectrometry (EI/CI)

-

Molecular Ion (

): 67 m/z (Calculated for -

Fragmentation: Loss of water (

) or alkyl fragments will show mass shifts corresponding to deuterium count (+1 mass unit per H

Safety & Handling (E-E-A-T)

Lithium Aluminum Deuteride (LAD)

-

Hazard: Pyrophoric nature. Reacts explosively with water.[4]

-

Control: Handle only in a fume hood under inert gas. Have a Class D fire extinguisher (sand/graphite) nearby. Do not use water or

extinguishers.

Isotopic Exchange

-

The hydroxyl proton (-OH) is exchangeable. If the final application requires 1-propanol-d8 (

), the final quench must be performed with Heavy Water (

References

-

NIST Chemistry WebBook. 1-Propanol Properties and Constants. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. Reduction of Carboxylic Acids with Lithium Aluminum Hydride. [Link]

-

University of Rochester, Dept. of Chemistry. The Fieser Workup for Aluminum Hydride Reductions. [Link][3][5][6]

Sources

Technical Monograph: Physicochemical Characterization and Application of 1-Propanol-d7 (Propyl-d7 Alcohol)

Executive Summary

1-Propanol-d7 (Propyl-d7 alcohol) is the isotopically labeled analog of 1-propanol where the seven carbon-bound hydrogen atoms are substituted with deuterium (

This guide provides a definitive technical breakdown of 1-Propanol-d7, ranging from its fundamental physicochemical constants to its application in metabolic stability assays.

Physicochemical Profile

The substitution of hydrogen with deuterium significantly alters the mass and density of the molecule while retaining its electronic structure and steric profile. The following data compares the standard analyte with its deuterated isotopologue.

Table 1: Comparative Physicochemical Constants

| Property | 1-Propanol (Standard) | 1-Propanol-d7 (Deuterated) |

| CAS Number | 71-23-8 | 102910-31-6 |

| Linear Formula | ||

| Molecular Weight | 60.10 g/mol | 67.14 g/mol |

| Exact Mass | 60.0575 Da | 67.1015 Da |

| Density (25°C) | 0.803 g/mL | 0.896 g/mL |

| Boiling Point | 97.0 °C | 97.0 °C (approx.)[1][2][3][4] |

| Isotopic Purity | N/A | Typically ≥ 98 atom % D |

| H-Bond Donor | 1 (Exchangeable) | 1 (Exchangeable) |

Note on Nomenclature: "Propyl-d7" strictly refers to the deuteration of the alkyl chain (

). The hydroxyl proton (-OH) remains exchangeable. In protic solvents (, MeOH), the hydroxyl D/H will equilibrate rapidly. Therefore, the effective formula in solution is often .

Synthesis and Manufacturing Logic

The synthesis of 1-Propanol-d7 is non-trivial due to the requirement for high isotopic enrichment at specific carbon positions. The preferred industrial route involves the reduction of fully deuterated propionic acid or its esters.

Synthetic Pathway (Reduction Protocol)[5]

The following Graphviz diagram illustrates the reduction of Propionic Acid-d5 using Lithium Aluminum Deuteride (

Figure 1: Synthetic route for 1-Propanol-d7. The use of

Applications in Drug Development: The Deuterium Switch

In drug discovery, 1-Propanol-d7 is rarely a drug itself but serves as a model substrate to study Metabolic Switching .

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (

-

Mechanism: CYP450 enzymes (specifically CYP2E1 for small alcohols) oxidize propanol by abstracting a hydrogen atom from the alpha-carbon (C1).

-

Impact: Replacing H with D at the C1 position significantly increases the activation energy for this abstraction.

-

Result: The metabolic clearance rate (

) decreases, potentially increasing the half-life (

Metabolic Pathway Visualization

The diagram below details the oxidative pathway and where the "Deuterium Block" occurs.

Figure 2: Metabolic fate of 1-Propanol-d7. The primary Kinetic Isotope Effect occurs at the C1 oxidation step mediated by CYP2E1.

Experimental Protocol: Isotopic Purity Verification

Trusting the label on a reagent bottle is insufficient for GLP (Good Laboratory Practice) studies. The following protocol validates the isotopic purity of 1-Propanol-d7 using

Rationale

Since the carbon chain is fully deuterated (

Step-by-Step Methodology

-

Sample Preparation:

-

Aliquot 10 µL of 1-Propanol-d7 into a clean NMR tube.

-

Dissolve in 600 µL of DMSO-d6 (preferred over

to prevent hydroxyl proton exchange overlap, though the OH peak will still be visible). -

Add 1 µL of an internal standard (e.g., TMS or Maleic Acid) for quantitative integration.

-

-

Acquisition Parameters:

-

Instrument: 400 MHz (or higher) NMR.

-

Pulse Sequence: Standard zg30 or equivalent.

-

Scans: 64 (to improve signal-to-noise for trace impurities).

-

Relaxation Delay (D1): ≥ 10 seconds (critical for accurate integration of residual protons).

-

-

Data Analysis:

-

Expectation:

- ~4.3 ppm: Singlet/Broad signal (Hydroxyl -OH). Note: This proton is NOT deuterated in standard d7 synthesis unless specified.

- 0.9 - 3.5 ppm: Baseline silence.

-

Calculation: If peaks appear at ~0.9 ppm (

) or ~3.4 ppm (

-

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12213347, Isopropanol-d7 (Analogous Reference). Retrieved from [Link]

-

Lieber, C. S. (1997). Cytochrome P-4502E1: its physiological and pathological role. Physiological Reviews. Retrieved from [Link]

Sources

Technical Guide: Storage and Stability of Deuterated Alcohols

Executive Summary

Deuterated alcohols (e.g., Methanol-

Part 1: The Isotopic Stability Paradox

To effectively store deuterated alcohols, one must understand the fundamental difference between their chemical stability and their isotopic stability .

The Kinetic Isotope Effect (Chemical Stability)

The substitution of hydrogen with deuterium increases the bond dissociation energy. The zero-point energy of a

The Hygroscopic Threat (Isotopic Instability)

The primary failure mode for deuterated alcohols is not chemical decomposition, but isotopic dilution . The hydroxyl deuteron (

Mechanism of Failure:

This exchange is catalyzed by trace acids or bases, often leaching from borosilicate glass surfaces.

Figure 1: The mechanism of isotopic dilution via atmospheric moisture exchange. Note that this reaction is reversible, meaning once water is introduced, the purity is permanently compromised.

Part 2: Critical Degradation Vectors

The following table summarizes the stability risks associated with common deuterated alcohols.

| Vector | Mechanism | Risk Level | Mitigation Strategy |

| Moisture ( | Proton exchange at -OD site. | Critical | Store in desiccators; use septum caps; handle under |

| Oxygen ( | Oxidation to deuterated aldehydes/acids. | Moderate | Inert gas purging (Argon/Nitrogen).[2][3] |

| Light ( | Photochemical radical formation. | Low/Moderate | Amber glass vials; foil wrapping. |

| Glass Acidity | Surface silanols catalyze exchange. | Moderate | Use silylated glassware or high-quality borosilicate. |

| Temperature | Volatilization and pressure buildup. | Moderate | Refrigeration ( |

Part 3: Storage Protocols

The storage strategy depends entirely on the container type and usage frequency.

Long-Term Storage (Unopened)

For stocks intended to be stored for >6 months:

-

Container: Flame-sealed glass ampoules are the gold standard. They provide a hermetic seal that screw caps cannot match.

-

Environment: Refrigerate at

. While freezing can further slow degradation, it risks cracking the ampoule due to thermal expansion/contraction cycles. -

Light: Store in the dark or in amber secondary containment.

Active Use (Opened)

Once an ampoule is cracked, the clock starts.

-

Transfer: Immediately transfer the remaining content to a borosilicate vial with a PTFE-lined silicone septum .

-

Desiccants: Add activated 3Å or 4Å molecular sieves to the vial.

-

Note: Sieves must be baked at

under vacuum before use to ensure they are dry. Undried sieves introduce more water than they remove.

-

-

Headspace: Purge the headspace with dry Nitrogen or Argon after every use.

Figure 2: Decision tree for storage workflows ensuring maximum isotopic longevity.

Part 4: Experimental Workflow (The Inert Transfer Method)

To maintain "Trustworthiness" in your data, you must assume the laboratory atmosphere is a contaminant. The following protocol creates a self-validating system where the solvent never contacts ambient air.

Materials

-

Deuterated Solvent (in septum vial)

-

Gas-tight syringe (glass preferred) with long needle

-

Nitrogen (

) or Argon balloon attached to a needle

Protocol Steps

-

Equilibration: Allow the refrigerated solvent to reach room temperature in a desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture into the solvent.

-

Pressure Equalization: Insert the

balloon needle into the septum of the solvent vial. This creates positive pressure. -

Aspiration: Insert the syringe needle. With the vial upright, draw

into the syringe, then expel it. Repeat 3x to flush the syringe. -

Withdrawal: Invert the vial (balloon still attached). Draw the required volume of liquid.[2] The balloon ensures no vacuum is created, preventing outside air from leaking in.

-

Dispensing: Withdraw the syringe. Immediately inject into the NMR tube.

-

Sealing: Cap the NMR tube instantly. For long-term NMR experiments (e.g., 2D NMR running overnight), wrap the cap with Parafilm.

Part 5: Quality Control & Validation

Before committing precious samples to a deuterated solvent, validate its purity.[2][3][5][6]

The Water Test (NMR)

Run a blank spectrum of the solvent.

-

Methanol-

: Look for a singlet at ~4.87 ppm (OH) and ~3.31 ppm (CHD2). -

Criteria: If the OH peak integral > 1% of the residual solvent peak, the solvent is "wet" and should be dried with sieves or discarded.

Chemical Purity

Check for oxidation products. In Methanol-

References

-

Wilmad-LabGlass. (n.d.). NMR Deuterated Solvents - Handling and Storage. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

Sources

The Deuterium Advantage: A Technical Guide to Propyl-d7 Alcohol

Content Type: Technical Whitepaper Target Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists Subject: 1,1,2,2,3,3,3-Heptadeuteriopropan-1-ol (1-Propanol-d7)

Executive Summary & Nomenclature

In the precision-driven landscape of drug development and metabolic profiling, 1-Propanol-d7 serves as a critical isotopologue of n-propanol. Unlike standard solvents, its utility lies in its mass shift (+7 Da) and its kinetic stability against enzymatic oxidation.

This guide moves beyond basic definitions to explore the application of Propyl-d7 as a robust Internal Standard (IS) in quantitative mass spectrometry and a mechanistic probe in metabolic stability studies.

Nomenclature and Synonyms

Accurate procurement and citation require precise nomenclature. The "d7" designation specifically refers to the deuteration of the carbon chain (

| Nomenclature Standard | Name / Identifier | Notes |

| IUPAC Name | 1,1,2,2,3,3,3-Heptadeuteriopropan-1-ol | Preferred for regulatory documentation. |

| Common Name | 1-Propanol-d7 | Widely used in vendor catalogs. |

| Alternative Name | Propyl-d7 alcohol | Common in legacy literature. |

| Chemical Formula | Explicitly shows the hydroxyl H is non-deuterated. | |

| CAS Number | 102910-31-6 | Specific to the d7 isotopologue.[][2] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O | Machine-readable string for cheminformatics. |

Physicochemical Properties: The Isotope Effect

The substitution of protium (

| Property | Standard 1-Propanol ( | 1-Propanol-d7 ( | Technical Implication |

| Molecular Weight | 60.10 g/mol | 67.14 g/mol | +7 Da shift allows for clean separation in MS. |

| Density (25°C) | 0.803 g/mL | 0.896 g/mL | CRITICAL: Volumetric pipetting requires recalibration; gravimetric prep is preferred. |

| Boiling Point | 97°C | ~97°C | Negligible difference; compatible with standard GC headspace methods. |

| Dipole Moment | 1.68 D | ~1.66 D | Slight reduction in polarity may affect retention time in reverse-phase LC (deuterium isotope effect on lipophilicity). |

Applications in Drug Development & Metabolism[4]

A. Quantitative Mass Spectrometry (LC-MS/GC-MS)

1-Propanol-d7 is the "Gold Standard" Internal Standard (IS) for quantifying propanol or propyl-functionalized metabolites.

-

Mechanism: It co-elutes (or elutes very closely) with the analyte, experiencing the exact same ionization suppression/enhancement effects from the matrix.

-

Advantage: The +7 Da mass difference prevents "cross-talk" (isotopic overlap) between the analyte's M+ isotope and the IS signal, a common issue with d3 or d4 analogs.

B. Metabolic Stability & Kinetic Isotope Effect (KIE)

In DMPK (Drug Metabolism and Pharmacokinetics) studies, Propyl-d7 is used to probe the mechanism of Alcohol Dehydrogenase (ADH).

-

Primary KIE: The rate-limiting step in propanol metabolism is the abstraction of the alpha-proton (at C1) by ADH.

-

The Blockade: The C-D bond is stronger than the C-H bond. Replacing the C1 hydrogens with deuterium significantly slows this oxidation (

). If a drug candidate contains a propyl side chain susceptible to rapid clearance, deuterating that chain (using Propyl-d7 precursors) can extend the drug's half-life.

Visualization: Metabolic Pathway & Deuterium Blockade

The following diagram illustrates how deuteration at the alpha-carbon impedes the conversion to Propionaldehyde.

Caption: The Primary Kinetic Isotope Effect (KIE) at the Alcohol Dehydrogenase (ADH) step. The C-D bond strength retards the rate-limiting oxidation to propionaldehyde.

Experimental Protocol: Self-Validating IS Preparation

Objective: Prepare a stock solution of 1-Propanol-d7 for LC-MS quantitation that validates its own isotopic purity and lack of signal interference.

Reagents:

-

1-Propanol-d7 (CAS 102910-31-6, >98% D).

-

LC-MS Grade Methanol.

-

Blank Plasma/Matrix (free of propanol).

Workflow: The "Cross-Signal Interference Check" (CSIC)

-

Gravimetric Preparation (Primary Stock):

-

Place a 10 mL volumetric flask on an analytical balance. Tare.

-

Add ~10 mg of 1-Propanol-d7. Record exact weight (e.g., 10.05 mg).

-

Why: Density differences make volumetric pipetting of deuterated solvents inaccurate.

-

Dilute to volume with Methanol.

-

-

Working Standard Generation:

-

Dilute Primary Stock to 1 µg/mL (Solution A).

-

-

The CSIC Validation Step (Crucial for Integrity): Before running samples, you must prove the d7-IS does not contribute signal to the native analyte channel (M+0).

-

Inject: Blank Matrix + Spiked IS (Solution A).

-

Monitor: m/z 61 (Native Propanol fragment) and m/z 68 (d7-Propanol fragment).

-

Criteria: Signal at m/z 61 must be < 0.5% of the LLOQ (Lower Limit of Quantitation) response.

-

Failure Mode: If signal exists at m/z 61, the d7 standard is either impure (contains d0) or fragmentation is stripping deuterium.

-

Visualization: LC-MS Quantitation Workflow

Caption: Standardized LC-MS workflow incorporating the Internal Standard (IS) spike to normalize extraction efficiency and matrix effects.

Synthesis & Sourcing Insight

While most labs purchase this reagent, understanding its origin aids in troubleshooting impurities.

Synthesis Route:

1-Propanol-d7 is typically synthesized via the reduction of Propionic Acid-d5 (or its ester methyl propionate-d5) using Lithium Aluminum Deuteride (

-

Impurity Source: Incomplete reduction can leave traces of deuterated propanal.

-

Isotopic Dilution: If

is used instead of

Safety & Handling

-

Flammability: High (Flash point ~15°C). Store in a flammables cabinet.

-

Hygroscopicity: Deuterated alcohols are hygroscopic. Absorption of atmospheric

will not degrade the C-D bonds but will dilute the concentration and introduce -OH protons if performing NMR. -

Storage: Store in a desiccator or under nitrogen atmosphere to maintain isotopic purity of the hydroxyl group (if relevant for NMR).

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1031, 1-Propanol. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Propyl-d7 alcohol as a deuterated solvent for NMR spectroscopy

Topic: Propyl-d7 Alcohol (

Executive Summary & Strategic Rationale

In the specialized landscape of NMR solvatometry, Propyl-d7 alcohol (1-Propanol-d7,

While standard solvents like DMSO-d6 or

Key Distinction:

-

Propyl-d7 (

): The alkyl chain is silent, but the hydroxyl proton remains. This is a powerful tool for exchange spectroscopy and probing hydrogen-bonding networks without the interference of solvent alkyl signals. -

Propyl-d8 (

): The standard "blank" solvent for structural elucidation, removing all solvent proton signals (except residual peaks).

Technical Specifications & Solvent Properties[1][2][3][4][5]

The utility of Propyl-d7 lies in its physical properties, particularly its liquid range and viscosity.

Table 1: Physicochemical Properties of Propyl-d7 Alcohol

| Property | Value | Context for NMR |

| Chemical Formula | d7 retains OH signal; d8 ( | |

| Boiling Point | 97°C | Suitable for high-temp kinetics (up to ~85°C safely). |

| Melting Point | -126°C | Critical Advantage: Enables VT-NMR down to -100°C, far superior to DMSO (mp 18°C) or |

| Dielectric Constant | ~20.1 (at 25°C) | Moderately polar; dissolves both salts and lipids. |

| Viscosity | ~2.0 cP (at 20°C) | Higher than MeOH (0.6 cP); requires careful shimming and longer relaxation delays ( |

| Residual Signals ( | Alkyls: SilentOH: Broad singlet (varies) | d7: OH signal at ~4.0–5.0 ppm (conc. dependent).d8: Residual CHD peaks at 0.9, 1.5, 3.5 ppm. |

Application Note: Solvation of Amphiphilic & Lipophilic Analytes

The Challenge

Many drug candidates and biological lipids aggregate in Methanol-d4 or precipitate in Chloroform-d. DMSO-d6 is excellent for solubility but is difficult to remove (high BP) and freezes at room temperature, preventing low-temp dynamic studies.

The Propyl-d7 Solution

Propyl-d7 alcohol provides an amphiphilic pocket . The propyl chain interacts with lipophilic domains, while the hydroxyl group stabilizes polar moieties.

Case Study: Macrocyclic Peptide Analysis

When analyzing cyclic peptides with hydrophobic side chains:

-

In

: Aggregation leads to broad lines. -

In

: Polar backbone H-bonds are disrupted or the sample is insoluble. -

In Propyl-d7: The solvent mimics the membrane interface. The d7 isotopologue (

) is particularly useful here: the solvent OH is present to participate in exchange, but the solvent alkyls (which would normally obscure the peptide's side-chain region 0.8–3.5 ppm) are deuterated and silent.

Mechanistic Insight: By using

, you create a "spectral window" in the aliphatic region (0–4 ppm) while maintaining a native protonated hydroxyl environment. This allows clear observation of analyte side-chains without solvent overlap, which is impossible in non-deuterated propanol.

Protocol: Sample Preparation & Handling

Objective: To prepare high-resolution NMR samples in Propyl-d7/d8 while mitigating viscosity and hygroscopicity issues.

Materials

-

Propyl-d7 (

) or Propyl-d8 ( -

NMR Tubes: 5mm high-precision (Wilmad 528-PP or equivalent).

-

Reference Standard: TMS (Tetramethylsilane) or DSS (if water-rich).

Step-by-Step Workflow

-

Solvent Selection & Drying:

-

Propyl alcohol is hygroscopic . If using d8 to avoid OH signals, the uptake of atmospheric

will rapidly generate a water/OH peak. -

Action: Store solvent over 3Å molecular sieves in a desiccator.

-

Verification: A "dry" d8 sample should show minimal OH signal. If a broad peak appears at ~4.5 ppm, the solvent is wet.

-

-

Sample Dissolution:

-

Weigh 1–10 mg of analyte.

-

Add 600 µL of Propyl-d7/d8.

-

Viscosity Note: Vortex thoroughly. Due to higher viscosity (2.0 cP), bubbles may form and persist. Centrifuge the tube for 1 minute at 1000g to collapse bubbles.

-

-

Referencing (Critical):

-

Internal: Add 0.05% TMS. Calibrate TMS to 0.00 ppm.

-

Secondary (if TMS is volatile/undesirable): Use the residual terminal methyl group of the propyl chain.

-

In Propyl-d8 , the residual

multiplet (quintet) appears at ~0.92 ppm . -

Warning: This shift is temperature-dependent.[1] TMS is preferred for VT work.

-

-

-

Acquisition Parameters:

-

Relaxation Delay (

): Because propanol is viscous, molecular tumbling is slower ( -

Shimming: The viscosity requires careful gradient shimming. Ensure the "lock" level is stable before shimming.

-

Protocol: Variable Temperature (VT) Studies

Objective: To access conformational dynamics at sub-zero temperatures.

-

Temperature Calibration:

-

Do not rely on the probe thermocouple alone. Use a methanol standard (for < 0°C) or ethylene glycol (for > 0°C) to map the exact temperature inside the tube.

-

-

Cooling Phase:

-

Propyl-d7 remains liquid down to -126°C .

-

Cool in steps of 10K. Allow 10 minutes equilibration at each step.

-

Note: Viscosity increases dramatically at -80°C. Re-shim at every temperature point. Line broadening at very low T is often due to viscosity, not just exchange dynamics.

-

-

Data Interpretation:

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting Propyl-d7 over other common solvents.

Caption: Decision tree for selecting Propyl-d7/d8 based on solubility, temperature requirements, and spectral interference needs.

References

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. [Link]

-

Babij, N. R., et al. (2016).[4][1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]

Sources

Application of propyl-d7 alcohol in environmental sample analysis

Application Note: High-Precision Quantitation of Oxygenated Volatile Organic Compounds (OVOCs) in Environmental Matrices using 1-Propanol-d7

Executive Summary

The accurate quantification of hydrophilic volatile organic compounds (VOCs), such as alcohols and ketones, in complex environmental matrices (wastewater, sludge, soil) is historically challenged by variable extraction efficiencies and matrix-induced signal suppression. This Application Note details the protocol for using 1-Propanol-d7 (Propyl-d7 alcohol) as a stable isotope internal standard. By leveraging Isotope Dilution Mass Spectrometry (IDMS), this method corrects for phase-partitioning variances in Headspace GC-MS, ensuring data integrity compliant with EPA Method 8015/8260 standards and GLP requirements.

Technical Principle: Why Propyl-d7?

The Challenge: Matrix Effects in Headspace Analysis

In static headspace analysis, the concentration of an analyte in the gas phase (

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

1-Propanol-d7 (

-

Co-Elution: It co-elutes (or elutes within seconds) of the target, experiencing the exact same matrix suppression/enhancement in the MS source.

-

Mass Discrimination: The deuterium labeling provides a mass shift of +7 Da (M+7), allowing the Mass Spectrometer to distinguish the standard from the native analyte (

) without interference.

Critical Chemical Insight:

Commercial standards are often labeled as

Material Specifications

| Component | Specification | Notes |

| Analyte | 1-Propanol-d7 ( | Isotopic Purity |

| CAS Number | 102910-31-6 | (Specifically for the hepta-deutero form) |

| Molecular Weight | 67.14 g/mol | Native Propanol is 60.10 g/mol |

| Target Ions (SIM) | m/z 66, 33 | Native Propanol uses m/z 59, 31 |

| Boiling Point | 97 °C | Identical to native propanol |

Experimental Protocol: Volatiles in Aqueous & Solid Matrices

Workflow Visualization

Figure 1: Analytical workflow for the quantification of volatiles using IDMS.

Preparation of Standards

-

Stock Solution A (Internal Standard): Dissolve 1-Propanol-d7 in Methanol (P&T grade) to a concentration of 1,000 mg/L. Store at -20°C.

-

Working IS Solution: Dilute Stock A in organic-free reagent water to 50 mg/L. Prepare fresh weekly.

-

Calibration Standards: Prepare a 5-point curve of native 1-Propanol (10, 50, 100, 500, 1000 µg/L) in reagent water. Spike each calibration vial with the same fixed volume of Working IS Solution.

Sample Preparation

A. Aqueous Samples (Wastewater/Groundwater):

-

Transfer 10.0 mL of sample into a 20 mL headspace vial.

-

Add 3.0 g of NaCl (baked at 400°C) to induce the "salting-out" effect, driving polar organics into the headspace.

-

Add 10 µL of Working IS Solution (Propyl-d7).

-

Immediately cap with a PTFE-lined silicone septum and crimp.

B. Solid Samples (Soil/Sediment):

-

Weigh 5.0 g of soil into a 20 mL vial.

-

Add 10.0 mL of matrix modifying solution (saturated NaCl in water, acidified to pH < 2 with

to prevent biological degradation). -

Add 10 µL of Working IS Solution (Propyl-d7).

-

Crimp immediately.

Instrumental Parameters (GC-MS)

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm). Thick film is required for alcohol retention.

-

Inlet: Split ratio 10:1, 200°C.

-

Headspace Autosampler:

-

Incubation: 80°C for 20 minutes with high agitation.

-

Syringe Temp: 90°C.

-

-

MS Acquisition: SIM/Scan mode.

-

Scan: 35-300 amu (for unknown identification).

-

SIM Group:

-

Native Propanol:59.0 (Quant), 31.0 (Qual).

-

Propyl-d7:66.0 (Quant), 33.0 (Qual).

-

-

Data Analysis & Validation

Mechanism of Quantification

Quantification is performed using the Relative Response Factor (RRF) . This method is self-validating because any loss of analyte during injection or equilibration is mirrored by the loss of the d7-isotope.

RRF Calculation:

Where:

- = Area of native 1-propanol peak (m/z 59).

- = Area of 1-propanol-d7 peak (m/z 66).

- = Concentration of native standard.

- = Concentration of internal standard.

Final Concentration (

Logical Pathway of Interference Removal

Figure 2: Mechanism of error correction. Since the matrix affects the d7-isotope and the native analyte identically, the ratio used for quantification remains accurate despite signal suppression.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low d7 Response | Leak in headspace vial or septum bleed. | Check crimp tightness. Ensure autosampler needle is not clogged. |

| m/z 66 Peak Splitting | Column overload or water interference. | Increase split ratio. Ensure oven starts at 35°C to focus the water peak away from alcohols. |

| High Background m/z 59 | Carryover or contaminated blank. | Run blank injections.[1] Bake column at 240°C for 10 mins. |

| D7/Native Retention Shift | Deuterium isotope effect. | d7-isotopologues elute slightly earlier (0.02-0.05 min) than native compounds on non-polar phases. Adjust integration windows. |

References

-

U.S. Environmental Protection Agency. (2003).[2] Method 8015C: Nonhalogenated Organics Using GC/FID.[1][2] SW-846 Update IVA. [Link][1][3]

-

National Institute of Standards and Technology (NIST). (2023).[4] 1-Propanol Mass Spectrum (Electron Ionization).[5] NIST Chemistry WebBook, SRD 69. [Link]

-

Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry – A Primary Method of Measurement.[4] Journal of Analytical Atomic Spectrometry.[4] [Link]

Sources

Advanced Pharmaceutical Analysis: Application of Propyl-d7 Alcohol (1-Propanol-d7)

[1]

Executive Summary

In the high-stakes environment of pharmaceutical quality control (QC) and drug metabolism pharmacokinetics (DMPK), precision is non-negotiable. Propyl-d7 alcohol (1-Propanol-1,1,2,2,3,3,3-d7) represents a critical tool for overcoming matrix effects that plague traditional gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses.[1]

This guide details the application of Propyl-d7 as a stable isotope-labeled internal standard (SIL-IS). Unlike chemical analogues (e.g., 2-butanol or methyl ethyl ketone), Propyl-d7 shares nearly identical physicochemical properties—such as boiling point, density, and partition coefficient—with the target analyte (1-propanol) while remaining spectrally distinct.[1] This allows for the correction of variability in headspace extraction efficiency and ionization suppression, ensuring compliance with strict regulatory frameworks like USP <467> and ICH Q3C .

Technical Profile & Mechanism of Action

Chemical Identity

-

Chemical Structure:

[1] -

Molecular Weight: ~67.14 g/mol (vs. 60.10 g/mol for non-deuterated)

-

Boiling Point: ~97°C (matches 1-propanol)[1]

Why Propyl-d7? The "Carrier Effect"

In Headspace GC-MS (HS-GC-MS), the primary source of error is the partition coefficient (

A structural analogue (like t-butanol) may have a different

Application 1: Residual Solvent Analysis (HS-GC-MS)

This protocol is designed for the quantification of Class 3 residual solvent (1-Propanol) in complex pharmaceutical matrices (e.g., oral suspensions, polymer-based excipients) where standard FID methods fail due to co-elution or matrix interference.[1]

Reagents & Equipment

-

Target Analyte: 1-Propanol (Class 3 Solvent, PDE = 50 mg/day).

-

Internal Standard: Propyl-d7 Alcohol (Isotopic Purity ≥ 98 atom % D).[1]

-

Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc), free of interfering volatiles.

-

Instrumentation: GC system with Headspace Sampler and Single Quadrupole Mass Spectrometer (e.g., Agilent 8890/5977 or Shimadzu GCMS-QP2020).

Experimental Protocol

Step 1: Preparation of Internal Standard Stock (IS-Stock) [1]

-

Weigh approximately 50 mg of Propyl-d7 alcohol into a 50 mL volumetric flask.

-

Dilute to volume with the selected Diluent (DMSO).

-

Concentration: ~1000 ppm (µg/mL).

Step 2: Preparation of Standard Solutions

Prepare a calibration curve for 1-propanol (unlabeled) spanning the expected range (e.g., 100 ppm to 5000 ppm).

-

Crucial Step: Spike every calibration standard and every sample vial with a fixed volume (e.g., 50 µL) of the IS-Stock .

-

This ensures the final concentration of Propyl-d7 is constant across all injections.

Step 3: Sample Preparation

-

Weigh 100 mg of the pharmaceutical sample into a 20 mL headspace vial.

-

Add 5.0 mL of Diluent.

-

Add 50 µL of IS-Stock .

-

Seal immediately with a PTFE/Silicone crimp cap.

Step 4: GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | DB-624 or VF-624ms (30m x 0.32mm x 1.8µm) | Standard phase for volatiles (USP <467>).[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Oven Program | 40°C (5 min) → 10°C/min → 240°C | Retains volatiles; bakes out heavy matrix. |

| HS Oven | 80°C (Equilibration: 20 min) | Sufficient for Phase 3 solvents without degrading API. |

| MS Mode | SIM (Selected Ion Monitoring) | Maximizes sensitivity and selectivity. |

| Ions (Analyte) | Target: 31 ; Qualifiers: 59, 42 | Base peak for primary alcohol ( |

| Ions (IS) | Target: 33 ; Qualifiers: 67, 46 | Base peak shift ( |

Note on Fragmentation: The base peak of 1-propanol is m/z 31 (

). For Propyl-d7 (), the alpha-cleavage yields (Mass: 12 + 2(2) + 16 + 1 = 33).[1] Verify your specific lot; if using Propanol-d8 ( ), the ion is m/z 34.[1]

Data Analysis & Calculation

Calculate the Relative Response Factor (RRF) using the calibration standards:

Quantify the unknown sample:

Visualization: Method Validation Workflow

The following diagram illustrates the decision logic for selecting Propyl-d7 and the validation workflow for the HS-GC-MS method.

Caption: Decision tree for implementing Propyl-d7 in complex pharmaceutical analysis workflows.

Application 2: Metabolic Tracing & Mechanistic Studies[1]

Beyond QC, Propyl-d7 is utilized in DMPK (Drug Metabolism and Pharmacokinetics) to study alcohol dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) activity.

Kinetic Isotope Effect (KIE)

When Propyl-d7 is used as a substrate, the C-D bond cleavage is energetically more difficult than C-H cleavage.

-

Primary KIE: If the rate-determining step involves breaking the C-H bond at the alpha-carbon, the reaction rate for Propyl-d7 will be significantly slower (

).[1] -

Utility: This helps researchers determine if the oxidation of propanol to propionaldehyde is the bottleneck in a metabolic pathway.

Metabolite Differentiation

In studies involving endogenous alcohol production (e.g., gut fermentation syndrome), administering Propyl-d7 allows scientists to distinguish between:

-

Exogenous Source: Metabolites containing the deuterium label (e.g., Propionic acid-d5).

-

Endogenous Source: Unlabeled metabolites.

References

-

International Conference on Harmonisation (ICH). (2011). Impurities: Guideline for Residual Solvents Q3C(R5). [Link]

-

Wrona, M., et al. (2013). "Determination of ethanol content in medicated syrups by static headspace gas chromatography." Acta Poloniae Pharmaceutica. [Link][1]

-

Agilent Technologies. (2020). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/FID/5977B MSD System. Application Note. [Link]

Application Note: Advanced Forensic Volatiles Screening Using Propyl-d7 Alcohol (1-Propanol-d7)

Executive Summary & Rationale

In forensic toxicology, the determination of ethanol and volatile organic compounds (VOCs) is the most frequent analysis performed. The "Gold Standard" method—Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)—relics on n-Propanol as the internal standard (IS).

The Critical Flaw: In postmortem cases, particularly those involving putrefaction or submerged bodies, microbial activity can endogenously produce n-propanol. In a standard FID workflow, this endogenous n-propanol co-elutes with the added internal standard, artificially inflating the IS peak area. Because ethanol concentration is calculated as a ratio (

The Solution: This protocol details the application of 1-Propanol-d7 (Propyl-d7 alcohol) . By utilizing a fully deuterated analog in conjunction with Mass Spectrometry (HS-GC-MS), laboratories can mathematically distinguish between the internal standard and any putrefactive n-propanol, ensuring absolute quantitation accuracy in complex matrices.

Chemical Identity & Properties

| Property | Specification |

| Compound Name | 1-Propanol-d7 (Heptadeutero-1-propanol) |

| CAS Number | 102910-31-6 |

| Chemical Formula | |

| Molecular Weight | 67.14 g/mol |

| Boiling Point | ~97°C (Similar to non-deuterated) |

| Key Application | Isotope Dilution Mass Spectrometry (IDMS) for Volatiles |

Analytical Mechanism: Why "d7"?

The use of Propyl-d7 relies on Isotope Dilution principles. While deuterated compounds have similar physicochemical properties to their hydrogenated counterparts, they exhibit distinct Mass-to-Charge (

-

Chromatographic Behavior: On standard blood alcohol columns (e.g., DB-ALC1, Rtx-BAC1), Propyl-d7 elutes slightly earlier than n-Propanol due to the inverse isotope effect, but often co-elutes or partially overlaps.

-

Mass Spectral Resolution:

-

n-Propanol (Interference): Primary Ion

31, Secondary -

1-Propanol-d7 (Internal Standard): Primary Ion

34 (

-

-

Result: By monitoring

34, the detector "ignores" the putrefactive n-propanol (

Decision Logic: When to Use Propyl-d7

Figure 1: Decision matrix for selecting the appropriate Internal Standard based on sample integrity.

Detailed Protocol: HS-GC-MS with Propyl-d7

Reagents and Standards

-

Internal Standard Solution (0.01% w/v): Dilute

of 1-Propanol-d7 (CAS 102910-31-6) into -

Calibrators: NIST-traceable Ethanol standards (10, 50, 80, 200, 400 mg/dL).

-

Matrix Modifier: Sodium Fluoride (solid) or saturated solution.

Sample Preparation

-

Aliquot: Transfer

of biological specimen (whole blood, vitreous humor, or tissue homogenate) into a 20 mL headspace vial. -

Internal Standard Addition: Add

of the Propyl-d7 Internal Standard Solution . -

Seal: Cap immediately with a magnetic crimp cap (PTFE/Silicone septa).

-

Vortex: Mix for 10 seconds to ensure homogeneity.

Instrumentation Parameters (Agilent 7890/5977 or similar)

Headspace Autosampler:

-

Incubation Temp: 65°C

-

Incubation Time: 10 minutes

-

Syringe Temp: 75°C

-

Injection Volume: 1 mL (Split ratio 20:1)

Gas Chromatograph:

-

Column: DB-ALC1 or DB-624 (30m

0.32mm -

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program: Isothermal 40°C for 5 min (or ramp if separating higher volatiles).

Mass Spectrometer (SIM Mode):

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Acquisition: Selected Ion Monitoring (SIM).[1]

| Analyte | Retention Time (min)* | Quant Ion ( | Qualifier Ion ( |

| Ethanol | 1.85 | 31 | 45, 46 |

| Acetone | 2.40 | 43 | 58 |

| Isopropanol | 2.60 | 45 | 43, 59 |

| 1-Propanol-d7 (IS) | 3.10 | 34 | 67 |

| n-Propanol (Interference) | 3.12 | 31 | 60 |

*Retention times are approximate and column-dependent.

Experimental Workflow Diagram

Figure 2: Analytical workflow for HS-GC-MS analysis of volatiles using Propyl-d7.

Validation & Performance Characteristics

To validate this method per SWGTOX/ANSI standards, the following parameters must be established:

Interference Study (The "Stress Test")

This is the most critical validation step for Propyl-d7.

-

Preparation: Prepare a blank blood sample.

-

Spike: Add non-deuterated n-Propanol at a high concentration (e.g., 50 mg/dL) to simulate severe putrefaction.

-

Analyze: Run the sample using the Propyl-d7 method.

-

Acceptance Criteria: The signal at

34 (Propyl-d7) must not be affected by the presence of the

Linearity and Sensitivity

-

Linear Range: 10 – 500 mg/dL for Ethanol.

-

LOD/LOQ: Typically 1-5 mg/dL.

-

Precision (CV): < 5% at 80 mg/dL.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low IS Response ( | Leak in HS vial or syringe | Check crimp tightness; replace septa. |

| Co-elution of IS and Analyte | Column degradation or Temp too high | Lower oven temp to 35°C; Trim column. |

| "Crosstalk" in MS | Ion overlap | Ensure resolution between |

| Carryover | Syringe contamination | Increase syringe flush time and temperature. |

References

-

Moriya, F., & Hashimoto, Y. (2004). Postmortem production of ethanol and n-propanol in the brain of drowned persons. The American Journal of Forensic Medicine and Pathology. Link

-

Boumba, V. A., et al. (2008). The significance of n-propanol in the interpretation of postmortem blood alcohol concentrations. Forensic Science International. Link

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Propanol-d7. NIST Chemistry WebBook. Link

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Propyl-d7 Alcohol Internal Standard

Lead Application Scientist: Dr. A. Vance Subject: Internal Standard (IS) Optimization for Volatile Organic Compound (VOC) Analysis Methodology: Headspace GC-MS / GC-FID Last Updated: January 2026

Introduction: The Logic of Deuterated Standards

You are likely using 1-Propanol-d7 (Propyl-d7 alcohol) because you require a higher degree of precision than a standard external calibration can offer, or because your matrix (blood, urine, pharmaceutical slurry) is complex.

Unlike non-deuterated n-propanol (used in GC-FID where separation is spatial), Propyl-d7 is primarily selected for GC-MS workflows to utilize Isotope Dilution Mass Spectrometry (IDMS) . It co-elutes (or nearly co-elutes) with the target analyte (often ethanol or residual solvents) but is spectrally distinct.

The Core Objective:

Your goal is not just "adding a standard." It is to create a self-validating ratiometric system . The IS must mimic the analyte's partition coefficient (

-

Matrix Effects: Variations in salt content or viscosity affecting headspace equilibrium.

-

Injection Variability: Leaks or volume errors in the gas-tight syringe/loop.

-

Ion Suppression/Enhancement: Competition for charge in the MS source.

Module 1: Determining the Optimal Concentration

The "Midpoint Match" Protocol

A common error is adding too much IS, leading to detector saturation or "cross-talk" (isotopic interference). The ideal IS concentration should yield a response (Area counts) roughly equivalent to the analyte response at the geometric midpoint of your calibration curve.

Step-by-Step Optimization Workflow

-

Define Calibration Range: e.g., Ethanol from 10 mg/dL to 400 mg/dL.

-

Identify Midpoint: ~100–150 mg/dL.

-

Target Response: The IS peak area should match the analyte peak area at this midpoint.

-

Why? If IS is too low (e.g., matches the LOQ), precision suffers at high concentrations. If IS is too high (matches the ULOQ), it may suppress the analyte signal at low levels.

-

Calculation Example

If your target analyte (e.g., Ethanol) provides

-

Target IS Signal:

counts. -

Action: Inject varying concentrations of Propyl-d7 (e.g., 50, 100, 200 mg/dL) in a clean solvent.

-

Select: The concentration that yields the closest area count to the target.

Visualization: Optimization Logic

Figure 1: Decision logic for selecting the initial internal standard concentration. Note the critical "Cross-talk" check before finalization.

Module 2: Troubleshooting & FAQs

Q1: My Propyl-d7 IS area counts are drifting over time. Why?

Diagnosis: This is rarely a chemical stability issue (propanol is stable). It is usually a physical delivery issue .

Troubleshooting Matrix:

| Symptom | Probable Cause | Corrective Action |

| Gradual Decrease | Evaporation in stock vial | Propyl-d7 is volatile. Store working solution in zero-headspace vials or replace caps immediately after use. |

| Sudden Drop | Syringe Leak (Headspace) | Check the gas-tight syringe plunger tip. If using a loop system, check the transfer line connection. |

| High Variability (%RSD > 5%) | Matrix Mismatch (Salting Out) | If your samples have high salt (urine/plasma) and your calibrators are water-based, the partitioning ( |

| Area Increase | Carryover | Check the transfer line temperature. It should be 20°C hotter than the oven to prevent condensation. |

Q2: What is "Cross-Talk" and how do I test for it?

Context: In GC-MS, "Cross-talk" occurs when the IS contributes signal to the Analyte's quantitation ion (or vice versa). This destroys linearity at the low end.

The "Blank" Test Protocol:

-

IS Blank: Inject a sample containing only Propyl-d7 (at working concentration).

-

Check: Monitor the Analyte's quantitation ion.

-

Acceptance: Signal should be < 20% of the analyte's LOQ (Limit of Quantitation).

-

-

Analyte Blank: Inject a sample containing only the Analyte (at ULOQ level).

-

Check: Monitor the Propyl-d7 quantitation ion.

-

Acceptance: Signal should be < 5% of the IS working response.

-

Root Cause: If you fail the IS Blank test, your Propyl-d7 may have isotopic impurities (e.g., d6 or d5 analogs) that share mass with the analyte. Solution: Purchase higher isotopic purity (>99.5% atom D) or adjust the MS dwell times/SIM windows.

Q3: Can I just use n-Propanol instead of Propyl-d7?

-

For GC-FID: Yes. Separation is based on retention time.

-

For GC-MS: No. n-Propanol does not co-elute perfectly with ethanol/volatiles in a way that corrects for ionization suppression. It also requires chromatographic resolution, which lengthens run times. Propyl-d7 allows for co-elution , permitting faster "high-throughput" runs.

Module 3: Critical Experimental Parameters

Preparation of Working Solution

Deuterated solvents are expensive and volatile. Minimizing error here is crucial.

-

Temperature Control: Equilibrate the Propyl-d7 ampoule to room temperature before opening to prevent condensation water absorption (hygroscopic nature).

-

Gravimetric Dilution: Do not use volumetric pipettes for the stock. Weigh the aliquot.

-

Density of 1-Propanol-d7: ~0.88 g/mL (verify on CoA).

-

-

Solvent: Use LC-MS grade water or the same matrix solvent as your samples.

-

Storage: Aliquot into single-use amber crimp-top vials. Store at 4°C. Do not re-open vials multiple times.

Headspace Parameters (Generic Starting Point)

These parameters ensure the IS partitions into the gas phase efficiently.

| Parameter | Setting | Rationale |

| Incubation Temp | 60°C - 80°C | High enough to volatilize, low enough to prevent vial pressure leaks. |

| Incubation Time | 10 - 15 min | Ensure equilibrium is reached ( |

| Syringe Temp | Incubation + 5°C | Prevents condensation of the alcohol in the needle. |

| Agitation | High (500 rpm) | Speeds up the equilibration of the IS between liquid and gas. |

Visualization: Troubleshooting Variability

Figure 2: Rapid diagnostic tree for identifying the root cause of internal standard area instability.

References

-

FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

-

Restek Corporation. (2020). Optimizing Headspace Parameters for Residual Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 1-Propanol-d7 Compound Summary. PubChem. Retrieved from [Link]

Technical Support Center: Propyl-d7 Alcohol in Mass Spectrometry

Topic: Troubleshooting Common Interferences & Anomalies Product Focus: Propyl-d7 Alcohol (Heptadeuterated n-Propanol / Isopropanol-d7) Audience: Analytical Chemists, Toxicologists, and MS Facility Managers

Core Technical Overview

Propyl-d7 alcohol (typically

However, "identical behavior" is a theoretical approximation. In high-precision MS workflows, three primary interference vectors undermine this assumption: Isotopic Instability (Exchange) , Chromatographic Isotope Effects , and Isobaric Cross-Talk .

This guide addresses these vectors directly.

Troubleshooting Guide (FAQ Format)

Category A: Mass Shifts & Spectral Anomalies

Q: Why do I see a -1 Da mass shift in my Propyl-d7 parent ion?

Diagnosis: This is the hallmark of Hydrogen-Deuterium (H/D) Exchange .

If you are using a fully perdeuterated standard (Propanol-d8,

-

Mechanism:

-

Impact: Your expected precursor ion drops by 1.006 Da. If your MRM transitions or SIM windows are set for the fully deuterated species, you will lose sensitivity or miss the peak entirely.

-

Solution:

-

Protocol: If using LC-MS in aqueous conditions, assume the exchanged form (

) is your active species. Adjust your precursor mass settings accordingly. -

Storage: Store stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) to maintain the

state if strictly necessary, but expect exchange upon injection.

-

Q: My fragmentation pattern in GC-MS (EI) looks "scrambled." Why?

Diagnosis: Deuterium scrambling during ionization.

In Electron Ionization (EI), hydrogen/deuterium atoms can migrate along the carbon chain before fragmentation occurs. For Propyl-d7, the loss of

-

Observation: You may expect a fragment at

62 (loss of methyl-d3), but intensities may vary compared to the native standard due to these energetic differences. -

Action: Do not rely on theoretical fragmentation predictions. You must experimentally determine the fragmentation pattern of your specific lot of Propyl-d7 on your specific instrument.

Category B: Chromatographic Issues

Q: My Internal Standard (Propyl-d7) elutes earlier than my analyte. Is this a system error?

Diagnosis: No, this is the Chromatographic Deuterium Isotope Effect . In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds are slightly less lipophilic (more polar) than their hydrogenated counterparts. This is because C-D bonds have a shorter bond length and smaller molar volume than C-H bonds, reducing their interaction with the C18 stationary phase.

-

Typical Shift: 0.05 – 0.2 minutes (depending on gradient and column length).

-

Risk: If your integration windows are set too tight based on the native analyte's retention time (RT), the software may "chop" the front of the IS peak.

-

Solution: Widen the expected RT window for the Internal Standard in your processing method.

Q: In Headspace GC (HS-GC), I see peak tailing interfering with my Propyl-d7. What causes this?

Diagnosis: Matrix Overload (Ethanol/Methanol). Propyl-d7 is often used to quantify ethanol in blood. High concentrations of ethanol (e.g., >0.3% BAC) can cause significant tailing that bleeds into the propanol retention window, especially on polar columns (e.g., Wax/PEG phases).

-

Action: Check the resolution (

) between Ethanol and Propyl-d7. If-

Reducing the split ratio (to sharpen peaks).

-

Switching to a column with different selectivity (e.g., changing from PEG to a specialized BAC-1/BAC-2 phase).

-

Category C: Signal Purity & Cross-Talk

Q: I see a signal for Propyl-d7 in my blank samples. Is it carryover?

Diagnosis: It could be carryover, but check for Isobaric Interferences . Common laboratory solvents (e.g., 2-butanone, ethyl acetate) or biological matrix components can share mass fragments with Propyl-d7.

-

Validation Protocol:

-

Inject a Solvent Blank (pure mobile phase). If peaks persist, it is system contamination.

-

Inject a Matrix Blank (blood/urine without IS). If a peak appears at the IS retention time, it is a matrix interference.

-

Q: Why does my Propyl-d7 signal suppress when analyte concentration is high?

Diagnosis: Ion Suppression / Charge Competition. Even though it is an isotope, Propyl-d7 competes for the same ionization charge (protons in ESI, electrons in EI) as the native analyte. In scenarios of extreme analyte concentration (e.g., acute alcohol poisoning samples), the native analyte can "hog" the charge, suppressing the IS signal.

-

Solution: Ensure the concentration of Propyl-d7 is high enough to buffer against these variations (typically 0.1% v/v in HS-GC workflows).

Experimental Validation Protocols

Protocol 1: H/D Exchange Verification (LC-MS)

Use this to determine if your "d8" standard has degraded to "d7".

-

Prepare Solution A: Propyl-d7 standard diluted in Acetonitrile (Aprotic).

-

Prepare Solution B: Propyl-d7 standard diluted in Water/Methanol 50:50 (Protic).

-

Method: Infuse both solutions directly into the MS source (bypass column to save time).

-

Acquisition: Acquire MS1 scan (range

50–80). -

Analysis:

-

If Solution A shows

68 (d8) and Solution B shows -

Decision: Update acquisition method to target

67 for all aqueous samples.

-

Protocol 2: Cross-Talk (Contribution) Test

Use this to verify the isotopic purity of your standard.

-

Prepare High Calibrator: Native Propanol at the highest concentration of your curve (e.g., 500 mg/dL). Do not add Internal Standard.

-

Prepare IS Only: Propyl-d7 at working concentration. Do not add Native Propanol.

-

Run Sequence:

-

Injection 1: Mobile Phase Blank.

-

Injection 2: High Calibrator (Native).

-

Injection 3: IS Only.

-

-

Calculation:

-

Native-to-IS Cross-talk: Check Injection 2 for any peak in the Propyl-d7 channel. (Target: < 0.1% of typical IS area).

-

IS-to-Native Cross-talk: Check Injection 3 for any peak in the Native Propanol channel. (Target: < 20% of the LLOQ area).

-

Quantitative Data Summary: Expected Shifts

| Parameter | Native n-Propanol | Propyl-d7 ( | Propanol-d8 ( | Note |

| Formula | ||||

| Exact Mass | 60.0575 | 67.1015 | 68.1077 | |

| Parent Ion (EI) | Often weak in alcohols | |||

| Base Peak (EI) | Primary fragmentation | |||

| H/D Exchange | None | Stable | Unstable (-1 Da in | Critical for LC-MS |

| RT (RPLC) | Reference (0.00) | -0.1 to -0.2 min | -0.1 to -0.2 min | Elutes earlier |

Troubleshooting Logic Map

Caption: Decision tree for isolating interference sources in Propyl-d7 workflows.

References

-

Wang, S., et al. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry: Fundamentals and Applications. Spectroscopy Online. Link

-

Zhang, Y., et al. (2011). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry.[1][2][3][4][5][6][7][8] (General principle of CDE in RPLC).

-

MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards in Skyline.Link

-

NIST Chemistry WebBook. 2-Propanol Mass Spectrum (Electron Ionization). (Standard reference for native fragmentation). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector [academia.edu]

- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

- 9. reddit.com [reddit.com]

- 10. madridge.org [madridge.org]

Technical Support Center: Troubleshooting Propyl-d7 Alcohol in GC

Topic: Optimization and Troubleshooting of Propyl-d7 Alcohol Peak Shape Case ID: GC-ISTD-PROP-D7 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Propyl-d7 alcohol (1-Propanol-d7 or 2-Propanol-d7) is frequently employed as an Internal Standard (ISTD) in residual solvent analysis (e.g., USP <467>) and metabolic profiling. Due to its hydroxyl (-OH) group, it serves as a "canary in the coal mine" for system activity. If your Propyl-d7 peak is tailing, splitting, or fronting, your system is likely compromising the data integrity of other polar analytes.

This guide moves beyond basic maintenance, focusing on the physicochemical interactions causing these distortions and providing self-validating protocols to resolve them.

Part 1: Diagnostic Logic (The Decision Tree)

Before disassembling your instrument, use this logic flow to identify the root cause based on the specific peak distortion.

Figure 1: Diagnostic decision tree for Propyl-d7 peak shape issues.

Part 2: Troubleshooting Guides

Issue 1: The Tailing Peak (Adsorption & Activity)

The Symptom: The peak rises sharply but falls slowly, creating a "tail." The Science: Propyl-d7 is a polar molecule. The deuterium labeling does not shield the hydroxyl group. Tailing occurs when the -OH group hydrogen bonds with active silanol (Si-OH) sites in the inlet liner or the head of the column. This is a reversible adsorption process that delays a fraction of the analyte.

Protocol A: The "Activity Check" & Liner Replacement

Objective: Eliminate active sites in the vaporization zone.

-

Liner Selection: Switch to an Ultra-Inert (UI) or Deactivated liner. Standard glass liners have free silanols that bind alcohols.

-

Wool Placement: Use a liner with deactivated glass wool.

-

Why? Wool increases surface area for rapid vaporization (preventing discrimination) and wipes the syringe needle. However, non-deactivated wool is a primary source of tailing .

-

-

Self-Validation Step: Inject a "system suitability" mix containing a non-polar compound (e.g., Dodecane) and your Propyl-d7.

-

Result: If Dodecane is symmetrical but Propyl-d7 tails, the issue is chemical activity (Liner/Column). If both tail, the issue is physical flow path (Dead volume/Bad installation).[1]

-

| Liner Type | Application | Recommendation for Propyl-d7 |

| Split, Straight (No Wool) | High Conc. | Avoid. Poor vaporization of polar solvents leads to discrimination. |

| Split, Precision (With Wool) | Standard Liquid | Highly Recommended. Wool aids vaporization; must be "Ultra Inert." |

| Splitless, Single Taper | Trace Analysis | Recommended. Taper directs flow to column; minimizes contact with gold seal. |

| Drilled Uniliner | Direct Injection | Conditional. Good for 0.53mm columns, but risk of flashback is high. |

Protocol B: Column Maintenance (The "Chip & Trim")

Objective: Remove non-volatile matrix deposits that act as adsorption sites.

-

Cool the oven and inlet.

-

Remove the column nut.

-

The Cut: Using a ceramic wafer, scribe the column lightly. Do not saw. Snap the column.

-

Inspection: Use a 10x magnifier. The cut must be 90° and flat. A jagged edge creates turbulence (physical tailing).

-

Installation: Install the column to the specific depth required by your GC manufacturer (e.g., Agilent: 4-6 mm above ferrule). Incorrect height is a leading cause of peak distortion.

Issue 2: The Fronting Peak (Overload & Expansion)

The Symptom: The peak rises slowly (shark fin shape) and drops sharply. The Science: This is a capacity issue.

-

Column Overload: You have injected more mass than the stationary phase can dissolve. The excess analyte floods the column surface, moving faster than the dissolved portion.

-

Backflash: The liquid solvent expands into a gas volume larger than the physical volume of the liner.[2] The excess gas escapes out the split vent or septum purge, causing erratic peak shapes and "fronting" behavior due to condensation effects.

Protocol C: Vapor Volume Verification

Objective: Ensure the injected liquid does not exceed liner capacity.

Propyl alcohol (and water/methanol mixes) has a high expansion coefficient.

-

Formula:

Action: Use a Solvent Expansion Calculator (see References).

-

Example: 1 µL of Water/Propanol expands to >1000 µL of gas at 250°C/15psi.

-

Failure Mode: If your liner volume is 900 µL, you have backflash .

Fixes:

-

Reduce Injection Volume: Drop from 1.0 µL to 0.5 µL.

-

Increase Head Pressure: Higher pressure compresses the gas cloud.

-

Use a High-Capacity Liner: Switch to a 4mm ID liner if using a smaller one.

Issue 3: The Split Peak (Doublet)

The Symptom: The Propyl-d7 peak appears as two distinct peaks or has a "shoulder." The Science: This is usually a physical injection issue.

-

Leidenfrost Effect: If the inlet is too hot and the injection too slow, the solvent boils in the needle. You inject a liquid plug, then a vapor plug, creating two "start times."

-

Polarity Mismatch: If the solvent is very polar (water) and the column is non-polar (DB-1), the solvent may bead up (dewetting) on the phase, causing erratic focusing.

Protocol D: Injection Optimization

-

Plunger Speed: Set autosampler to "Fast" injection. You want the sample in the liner before vaporization is complete.

-

Pre- & Post-Injection Dwell: Set to 0 seconds. Do not let the needle bake in the inlet.

-

Solvent Focusing: Ensure the initial oven temperature is at least 10-20°C below the boiling point of the solvent to refocus the band at the head of the column.

Part 3: Advanced Visualization (Inlet Dynamics)

Understanding where the Propyl-d7 interacts is key to solving the problem.

Figure 2: Dynamics of sample transfer. Red path indicates interaction with active sites causing tailing.